5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a chloro group and a pyrimidinyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-aminobenzoxazole with 1-(2-pyrimidinyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Research: Employed in the synthesis of novel compounds and as a building block in organic chemistry
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine
- 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide
- 2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
Uniqueness
5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its benzoxazole core, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C15H14ClN5O |
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Molecular Weight |
315.76 g/mol |
IUPAC Name |
5-chloro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H14ClN5O/c16-11-2-3-13-12(10-11)19-15(22-13)21-8-6-20(7-9-21)14-17-4-1-5-18-14/h1-5,10H,6-9H2 |
InChI Key |
SBDDCVHIDFFNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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